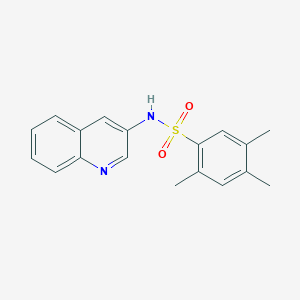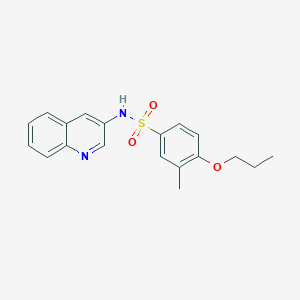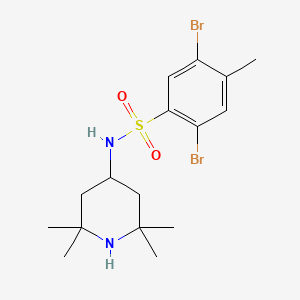![molecular formula C15H20N2O3S B603021 1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole CAS No. 1808749-18-9](/img/structure/B603021.png)
1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This particular compound features a sulfonyl group attached to the pyrazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction conditions often include the use of catalysts such as iodine, which facilitates the formation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity . The pyrazole ring’s nitrogen atoms can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to 1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole include other pyrazole derivatives such as:
3-methyl-1-phenyl-1H-pyrazole: Known for its use in the synthesis of more complex heterocycles.
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Exhibits different reactivity due to the presence of a chlorine atom.
Methyl 3-(4-(pentyloxy)phenyl)-1-phenyl-1H-pyrazole-5-carboxylate: Another derivative with a carboxylate group, used in various synthetic applications. The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.
Properties
CAS No. |
1808749-18-9 |
|---|---|
Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4g/mol |
IUPAC Name |
1-(3-methyl-4-pentoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C15H20N2O3S/c1-3-4-5-11-20-15-8-7-14(12-13(15)2)21(18,19)17-10-6-9-16-17/h6-10,12H,3-5,11H2,1-2H3 |
InChI Key |
LGFGNCMZONSGFV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B602938.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602939.png)



![2-[4-(2-Methoxy-5-methylbenzenesulfonamido)phenyl]acetic acid](/img/structure/B602948.png)
amine](/img/structure/B602950.png)

![(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602952.png)
amine](/img/structure/B602953.png)
amine](/img/structure/B602956.png)
amine](/img/structure/B602958.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B602959.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B602960.png)
